molecular formula C14H20N4OS B14360702 N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide CAS No. 95103-79-0

N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide

Cat. No.: B14360702
CAS No.: 95103-79-0
M. Wt: 292.40 g/mol
InChI Key: YEXKFLOXKKDLKF-UHFFFAOYSA-N
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Description

N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine scaffold, which can be achieved through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Uniqueness

N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfanylidene group, in particular, may enhance its reactivity and binding affinity to certain molecular targets .

Properties

CAS No.

95103-79-0

Molecular Formula

C14H20N4OS

Molecular Weight

292.40 g/mol

IUPAC Name

N-(4-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)octanamide

InChI

InChI=1S/C14H20N4OS/c1-2-3-4-5-6-7-11(19)16-14-17-12-10(8-9-15-12)13(20)18-14/h8-9H,2-7H2,1H3,(H3,15,16,17,18,19,20)

InChI Key

YEXKFLOXKKDLKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=NC(=S)C2=C(N1)NC=C2

Origin of Product

United States

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